

# 3-Fluoro-4-(hydroxymethyl)benzonitrile CAS number

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## Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B1280648

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An In-depth Technical Guide to **3-Fluoro-4-(hydroxymethyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-4-(hydroxymethyl)benzonitrile**, a key building block in medicinal chemistry and material science. This document consolidates its chemical properties, safety data, and synthetic applications, offering detailed protocols and visual workflows to support research and development activities.

## Chemical and Physical Properties

**3-Fluoro-4-(hydroxymethyl)benzonitrile**, also known as 4-Cyano-2-fluorobenzyl alcohol, is a functionalized aromatic compound.<sup>[1]</sup> Its unique substitution pattern, featuring a nitrile, a hydroxymethyl group, and a fluorine atom, makes it a versatile intermediate for the synthesis of more complex molecules.<sup>[2]</sup>

The following table summarizes its key physicochemical properties.

Property	Value	Source
CAS Number	219873-06-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	151.14 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[5]</a>
Melting Point	63-68 °C	
Boiling Point	288.8 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.27 g/mL at 25 °C	
Solubility	Limited solubility in water expected.	<a href="#">[5]</a>
Topological Polar Surface Area	44 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[3]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>
InChI Key	YGAURRAHPYQHDC-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)F)CO</chem>	<a href="#">[1]</a>

## Safety and Handling

This compound is classified as hazardous.[\[1\]](#)[\[3\]](#) Adherence to standard laboratory safety protocols is essential when handling this chemical.

Hazard Class	Pictogram	Signal Word	Hazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)	GHS07	Warning	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation	GHS05	Danger	H318: Causes serious eye damage.[3]
Specific target organ toxicity	GHS07	Warning	H335: May cause respiratory irritation.[1]

#### Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- P310: Immediately call a POISON CENTER or doctor/physician.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[6][7]

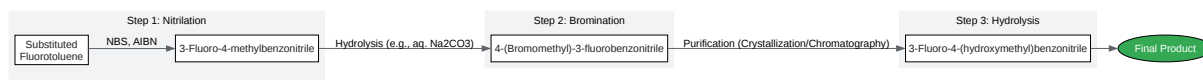
## Synthetic Applications and Experimental Protocols

Fluorinated benzonitriles are valuable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzyl alcohol moiety can be oxidized or used in esterification and etherification reactions.

## Illustrative Synthetic Pathway

While specific protocols for **3-Fluoro-4-(hydroxymethyl)benzonitrile** are proprietary, a general synthesis can be conceptualized from related precursors. The following diagram

illustrates a plausible multi-step synthesis workflow, a common strategy for producing such functionalized aromatics.



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Caption: Generalized synthetic workflow for **3-Fluoro-4-(hydroxymethyl)benzonitrile**.

## Experimental Protocol: Synthesis of a Related Precursor, 3-Fluoro-4-hydroxybenzonitrile

This protocol details the synthesis of a structurally similar compound and is adapted from established literature.[8] This method can be a starting point for developing a custom synthesis for the title compound.

Reaction: 4-Bromo-2-fluorophenol + CuCN → 3-Fluoro-4-hydroxybenzonitrile

Materials:

- 4-Bromo-2-fluorophenol (10 mL, 91 mmol)[8]
- Copper(I) cyanide (CuCN) (9.85 g, 0.11 mol)[8]
- N-Methyl-2-pyrrolidone (NMP) (75 mL)[8]
- Diethyl ether
- 1N HCl solution
- Brine

- Magnesium sulfate

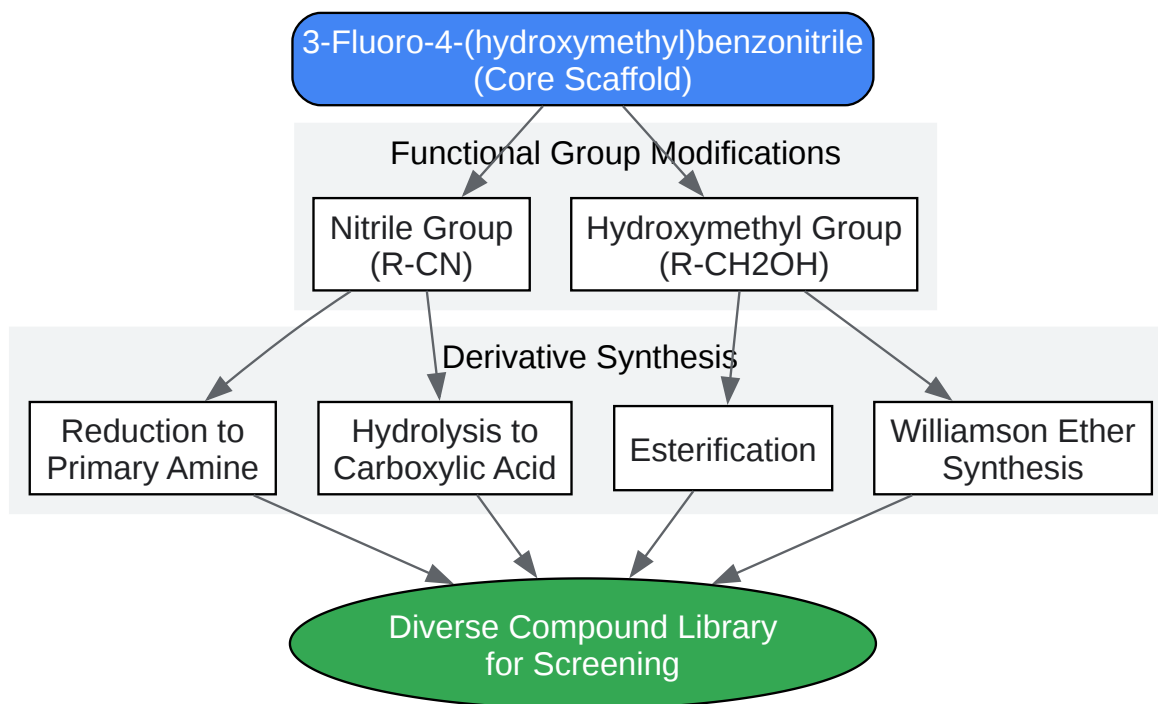
Procedure:

- Combine 4-Bromo-2-fluorophenol and CuCN in NMP in a flask equipped with a stirrer under a nitrogen atmosphere.[8]
- Heat the mixture to 150°C for 5 hours.[8]
- Cool the mixture and dilute with 200 mL of ether. Stir and decant the ether.[8]
- Repeat the ether wash of the residue.
- Combine the ether decantates and wash sequentially with water, 1N HCl solution, water, and brine.[8]
- Dry the organic layer over magnesium sulfate.[8]
- Concentrate the solution in vacuo to yield the crude product.[8]
- Purify by trituration in carbon tetrachloride and filtration to afford the final product.[8]

## Role in Drug Discovery

This compound serves as a versatile scaffold in drug discovery. Its constituent functional groups allow for systematic modification to explore structure-activity relationships (SAR).

The following diagram illustrates its utility as a core building block for generating a library of candidate compounds.



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Caption: Role as a building block in combinatorial chemistry for drug discovery.

The strategic incorporation of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this a valuable intermediate in the design of novel therapeutics.[2] Deuterium-labeled versions are also available for use in metabolic studies.[9]

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